molecular formula C12H18ClNO4 B1246713 Antiprotealide

Antiprotealide

Cat. No. B1246713
M. Wt: 275.73 g/mol
InChI Key: ISOLNHGTJDCQNQ-OSTYVCCYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antiprotealide is a natural product found in Salinispora tropica with data available.

Scientific Research Applications

Natural Product Identification

Antiprotealide was identified as a natural product metabolite of Salinispora tropica. It is a molecular hybrid of 20S proteasome inhibitors and omuralide, which was not previously described as a natural product. Its production was confirmed in wild-type S. tropica strains, highlighting its natural existence and potential applications in further research on proteasome inhibitors (Manam et al., 2009).

Drug Design and Repurposing

Antiprotealide, as a proteasome inhibitor, can be considered in the context of structure-based drug design and repurposing, especially in the development of antiviral drugs against proteases such as those in SARS-CoV-2 (Narayanan et al., 2022). The role of protease inhibitors in combating viral infections like COVID-19 provides a significant research pathway for antiprotealide.

Role in Immune Response

The significance of antiproteases in HIV pathogenesis has been highlighted, where they play roles in inhibiting HIV binding and replication and reducing activation and inflammation in susceptible cells. Antiprotealide's role as an antiprotease could be researched in similar contexts, such as in the innate defense against microorganisms (Aboud et al., 2014).

Therapeutic Development for Protozoan Infections

Protease inhibitors, like antiprotealide, are potential candidates for the development of new antiparasitic chemotherapy. Their role in processing host or parasite surface proteins for invasion and nutrition highlights their importance in the life cycle of protozoan parasites (McKerrow et al., 2008).

properties

Product Name

Antiprotealide

Molecular Formula

C12H18ClNO4

Molecular Weight

275.73 g/mol

IUPAC Name

(1R,4R,5S)-4-(2-chloroethyl)-1-[(1S)-1-hydroxy-2-methylpropyl]-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione

InChI

InChI=1S/C12H18ClNO4/c1-6(2)8(15)12-10(17)18-11(12,3)7(4-5-13)9(16)14-12/h6-8,15H,4-5H2,1-3H3,(H,14,16)/t7-,8-,11-,12-/m0/s1

InChI Key

ISOLNHGTJDCQNQ-OSTYVCCYSA-N

Isomeric SMILES

CC(C)[C@@H]([C@]12C(=O)O[C@]1([C@H](C(=O)N2)CCCl)C)O

SMILES

CC(C)C(C12C(=O)OC1(C(C(=O)N2)CCCl)C)O

Canonical SMILES

CC(C)C(C12C(=O)OC1(C(C(=O)N2)CCCl)C)O

synonyms

antiprotealide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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